Lipophilicity and Polar Surface Area Profile vs. Furo[3,2-b]pyridine Analogue
2H-Pyrano[3,2-b]pyridine exhibits a significantly different lipophilicity profile compared to the closely related oxygen-containing analogue furo[3,2-b]pyridine, which is critical for predicting blood-brain barrier penetration and oral absorption . The presence of an additional carbon in the pyran ring compared to the furan ring in furo[3,2-b]pyridine results in a lower calculated LogP (clogP) value of 1.4872 compared to 1.8278 for the furan analogue [1]. This difference, alongside a smaller Topological Polar Surface Area (TPSA) of 22.1 Ų versus 26.0 Ų, positions 2H-Pyrano[3,2-b]pyridine as a more lipophilic, potentially more brain-penetrant scaffold [2].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: 1.4872; TPSA: 22.12 Ų |
| Comparator Or Baseline | Furo[3,2-b]pyridine: LogP: 1.8278; TPSA: 26.03 Ų |
| Quantified Difference | ΔLogP: -0.34; ΔTPSA: -3.91 Ų |
| Conditions | Computational prediction (data aggregated from PubChem and Molbase). |
Why This Matters
This physicochemical distinction provides a quantitative basis for prioritizing 2H-pyrano[3,2-b]pyridine over its furo analogue when designing CNS-penetrant candidates or molecules requiring a specific lipophilicity range for optimal ADME properties.
- [1] Molbase. (n.d.). furo[3,2-b]pyridine | CAS 272-62-8. Physical and chemical properties. View Source
- [2] PubChem. (2026). Compound Summary for CID 534033, 2H-Pyrano[3,2-b]pyridine. National Center for Biotechnology Information. View Source
